molecular formula C24H22F2N4O3 B3635244 7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3635244
M. Wt: 452.5 g/mol
InChI Key: IIVBOSCLVLDOBB-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a difluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluoromethyl group, the pyrazolo[1,5-a]pyrimidine core, and the carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl group, the pyrazolo[1,5-a]pyrimidine core, and the carboxamide group . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could influence its polarity and solubility .

Future Directions

Future research could explore the synthesis, reactivity, and potential biological activity of this compound. This could involve developing new synthetic routes, studying its reactivity under various conditions, and testing its activity against different biological targets .

Properties

IUPAC Name

7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O3/c1-32-20-9-8-15(12-21(20)33-2)10-11-27-24(31)17-14-28-30-19(22(25)26)13-18(29-23(17)30)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBOSCLVLDOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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